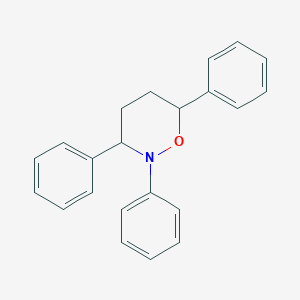

2,3,6-Triphenyl-1,2-oxazinane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

919782-11-9 |

|---|---|

Molekularformel |

C22H21NO |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

2,3,6-triphenyloxazinane |

InChI |

InChI=1S/C22H21NO/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)24-23(21)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 |

InChI-Schlüssel |

KYFJLETYENLALP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(ON(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformations of 2,3,6 Triphenyl 1,2 Oxazinane Systems

Ring-Opening Reactions and Derivatization

The structural integrity of the 1,2-oxazinane (B1295428) ring in 2,3,6-triphenyl-1,2-oxazinane is susceptible to various reagents and conditions that can induce ring cleavage, leading to a variety of functionalized acyclic products. These reactions are pivotal for the synthetic utility of this heterocyclic system.

Hydrolysis and Ring-Opening to Hydroxylamino Ketones

The hydrolysis of the 1,2-oxazinane ring, a cyclic N,O-acetal, is a characteristic reaction that leads to the formation of a hydroxylamino ketone. This transformation is typically acid-catalyzed and involves the cleavage of the C-O bond within the heterocyclic ring. The mechanism proceeds through protonation of the oxygen atom, followed by nucleophilic attack of water at the anomeric carbon (C6). This process results in the opening of the ring to yield a linear γ-hydroxylamino ketone.

The general transformation can be represented as follows:

This compound + H₂O/H⁺ → 4-(hydroxy(phenyl)amino)-1,4-diphenylbutan-1-one

Detailed mechanistic studies on analogous cyclic N,O-acetals support this pathway, highlighting the role of the acid catalyst in activating the ring for nucleophilic attack. The stability of the resulting carbocation intermediate, influenced by the phenyl substituent at C6, plays a significant role in the reaction kinetics.

Cleavage of N-O and C-N Bonds within the Oxazinane Ring

The N-O bond is the weakest linkage within the 1,2-oxazinane ring and is susceptible to reductive cleavage. This bond scission can be achieved through various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon) or dissolving metal reductions. Cleavage of the N-O bond typically leads to the formation of a 1,4-aminoalcohol.

Concurrently, the C-N bond can also be cleaved under specific reductive conditions, although this is generally a more challenging transformation than N-O bond cleavage. The choice of reducing agent and reaction conditions can influence the selectivity between N-O and C-N bond cleavage. For instance, stronger reducing agents might favor C-N bond scission.

| Bond Type | Reagents/Conditions for Cleavage | Resulting Functional Group |

| N-O | Catalytic Hydrogenation (H₂/Pd-C), Zn/AcOH | 1,4-Aminoalcohol |

| C-N | Stronger reducing agents (e.g., LiAlH₄) | May lead to fragmentation |

Transformation into Aminoalcohols

The reductive cleavage of the N-O bond in this compound is a direct route to the corresponding 1,4-aminoalcohol, specifically 4-anilino-1,4-diphenylbutan-1-ol. This transformation is a valuable synthetic tool for accessing these bifunctional molecules.

The reaction proceeds as follows:

This compound + [H] → 4-anilino-1,4-diphenylbutan-1-ol

The stereochemistry of the resulting aminoalcohol is dependent on the stereochemistry of the starting oxazinane and the mechanism of the reduction.

Rearrangement Processes

In addition to ring-opening reactions, the this compound system can potentially undergo rearrangement processes, driven by thermal or catalytic activation. These rearrangements can lead to the formation of new ring systems or acyclic isomers.

Sigmatropic Rearrangements (e.g., (3,3)-Claisen-type)

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a σ-bond. The -Claisen rearrangement is a well-known example, typically occurring in allyl vinyl ethers. libretexts.orgnsf.govimperial.ac.uk While this compound does not possess the classic allyl vinyl ether moiety, analogous hetero-Claisen rearrangements can be envisioned under certain conditions, potentially involving the phenyl substituents.

A hypothetical Claisen-type rearrangement in a related system could involve the migration of a phenyl group, leading to a rearranged product. The feasibility of such a rearrangement would depend on the activation energy required for the concerted transition state, which is influenced by steric and electronic factors of the triphenyl-substituted system.

Heteroatom Rearrangement on Nitrogen (HERON) Reactions

The HERON (Heteroatom Rearrangement on Nitrogen) reaction describes a class of rearrangements involving the migration of a group from a heteroatom to an adjacent nitrogen atom. In the context of this compound, a HERON-type reaction is not readily apparent from its ground-state structure. These reactions typically require specific functionalities and electronic setups that are not inherently present in the parent compound. However, derivatives of the oxazinane, for instance, those with an appropriately substituted N-phenyl group, could potentially be designed to undergo such rearrangements, leading to novel molecular architectures.

Functionalization of the Oxazinane Scaffold

The this compound ring system, possessing both nitrogen and oxygen heteroatoms, offers unique opportunities for structural modification. The strategic introduction of functional groups can significantly alter the molecule's properties and provide pathways to more complex derivatives.

Alkylation, Silylation, and Enolate Additions

Functionalization of the oxazinane scaffold can be achieved through various C-C and C-Si bond-forming reactions. While direct alkylation on the carbon framework of the saturated this compound is challenging, related systems demonstrate the feasibility of such modifications, often proceeding through activated intermediates.

Silylation represents a common strategy for protecting or activating functional groups. In the context of 1,2-oxazines, O-silyl nitronium ethers have been used as precursors. These intermediates can undergo silicon migration and subsequent reactions to yield substituted 1,2-oxazines clockss.org. The silylation of 1,2-oxazine N-oxides has also been reported, indicating that the oxygen atoms within the heterocyclic system are accessible for such transformations researchgate.net.

Alkylation reactions on related heterocyclic systems often employ organometallic reagents or proceed via the formation of an enolate or an equivalent nucleophilic species. For instance, one-pot strategies involving cyclization followed by alkylation have proven effective for constructing substituted heterocycles nih.gov. The generation of a carbanion adjacent to the heteroatoms could facilitate the introduction of alkyl groups. Similarly, the addition of enolates to an activated oxazinane derivative would enable the formation of new carbon-carbon bonds, expanding the molecular complexity.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Silylation | Silylating agents (e.g., TMSCl) on N-oxide precursors | Formation of O-silylated products | clockss.orgresearchgate.net |

| Alkylation | Organometallic reagents (e.g., Grignard, organolithium) on activated substrates | Introduction of alkyl groups | researchgate.net |

| Enolate Addition | Enolates (e.g., from ketones, esters) with an electrophilic oxazinane derivative | Formation of new C-C bonds | N/A |

Modification of Unsaturated Bonds in Dihydro-Oxazinanes (e.g., Dihydroxylation, Epoxidation, Hydroboration)

The unsaturated precursors to this compound, namely dihydro-1,2-oxazines, possess a carbon-carbon double bond that is a prime site for functionalization. The synthetic potential of 3,6-dihydro-2H-1,2-oxazines has been noted as considerable clockss.org. Standard alkene transformations can be applied to introduce new functional groups with specific stereochemical outcomes.

Dihydroxylation is the conversion of an alkene to a vicinal diol wikipedia.org. This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This is typically accomplished using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄) libretexts.orgyoutube.com. The reaction proceeds through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond libretexts.orglibretexts.org.

Anti-dihydroxylation: This is a two-step process that begins with the epoxidation of the alkene, followed by acid-catalyzed ring-opening of the resulting epoxide with water libretexts.orglibretexts.org. The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, leading to an anti-configuration of the diol libretexts.org.

Epoxidation involves the conversion of the double bond into an epoxide (an oxirane ring). This is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA) youtube.comorganic-chemistry.org. The epoxide is a versatile intermediate that can be opened by various nucleophiles.

Hydroboration-Oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond libretexts.orgwikipedia.org. The first step involves the addition of borane (B79455) (BH₃) or a borane derivative across the alkene in a syn-selective manner wikipedia.orgmasterorganicchemistry.com. The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron atom with a hydroxyl group with retention of stereochemistry masterorganicchemistry.com.

| Transformation | Reagents | Stereochemical Outcome | Product Type | Reference |

|---|---|---|---|---|

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO or K₃[Fe(CN)₆] 2. Cold, basic KMnO₄ | Syn addition | Vicinal diol | wikipedia.orglibretexts.org |

| Anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | Anti addition | Vicinal diol | libretexts.orglibretexts.org |

| Epoxidation | Peroxy acids (e.g., mCPBA) | Syn addition of oxygen | Epoxide | youtube.comorganic-chemistry.org |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Syn addition of H and OH (Anti-Markovnikov) | Alcohol | wikipedia.orgmasterorganicchemistry.com |

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The introduction of a halogen atom onto the oxazinane scaffold provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. Halogenation could potentially be achieved on the phenyl rings or, under specific conditions, on the heterocyclic core itself. For example, the reaction of related cyclic nitronic esters with hydrochloric acid is known to produce chloronitroso compounds researchgate.net.

Once a halogenated oxazinane derivative is obtained, it can serve as a substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium(0) complex researchgate.netresearchgate.net. This reaction is widely used for the synthesis of biaryls and is known for its mild conditions and high tolerance of functional groups . A halogenated triphenyl-oxazinane could be coupled with various aryl or vinyl boronic acids to generate more complex structures.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orgorganic-chemistry.org. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt wikipedia.orglibretexts.org. It is an efficient method for synthesizing arylalkynes and conjugated enynes under mild conditions libretexts.org. This would allow for the introduction of alkyne moieties onto the this compound framework.

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Vinyl-substituted oxazinane | researchgate.net |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Alkynyl-substituted oxazinane | wikipedia.orgorganic-chemistry.orglibretexts.org |

Reactivity at Nitrogen and Oxygen Centers

The inherent reactivity of the nitrogen and oxygen atoms in the 1,2-oxazinane ring dictates many of its chemical transformations. The N-O bond is a particularly important feature, being susceptible to cleavage, which can be exploited in synthetic strategies clockss.org.

Reactions of 1,2-Oxazine N-Oxides

The nitrogen atom of the 1,2-oxazine ring can be oxidized to form a 1,2-oxazine N-oxide. These N-oxides are important synthetic intermediates with unique reactivity clockss.orgmdpi.com. The introduction of the N-oxide group can be achieved through methods such as oxidative cyclization clockss.org.

1,2-Oxazine N-oxides can participate in various reactions. For example, they are key components in hetero-Diels-Alder reactions for the synthesis of spirocyclic compounds mdpi.com. Their reaction with hydrochloric acid can lead to the formation of geminal chloronitroso compounds bearing a distant hydroxyl group, representing a form of an interrupted Nef reaction researchgate.net. The N-oxide functionality alters the electronic properties of the ring, influencing its susceptibility to both electrophilic and nucleophilic attack rsc.org.

| Reaction Type | Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Synthesis | Oxidative cyclization (e.g., with LTA) | Formation of the N-oxide from a suitable precursor. | clockss.org |

| Hetero-Diels-Alder | Alkenes | Cycloaddition reaction to form complex spirocyclic systems. | mdpi.com |

| Interrupted Nef Reaction | Hydrochloric Acid (HCl) | Affords geminal chloronitroso compounds via ring opening. | researchgate.net |

Reactions with Organometallic Compounds

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles and bases that can react with the 1,2-oxazinane system in several ways youtube.commsu.edu. A key transformation is the reductive cleavage of the weak N-O bond, which can lead to the formation of 1,4-amino alcohols. This ring-opening reaction makes the 1,2-oxazinane ring a useful synthetic intermediate clockss.org.

The specific outcome of the reaction can depend on the nature of the organometallic reagent and the substitution pattern on the oxazinane ring. For instance, less reactive organometallic reagents like organocuprates (Gilman reagents) might exhibit different selectivity compared to the more reactive Grignard or organolithium reagents youtube.com. Additionally, organometallic reagents can be used to alkylate related heterocyclic systems, such as chlorotriazines, to form new C-C bonds researchgate.net. In the case of this compound, reaction with an organometallic reagent could potentially lead to nucleophilic attack at one of the phenyl-substituted carbons or direct attack at a heteroatom, followed by ring cleavage.

| Organometallic Reagent | Potential Reaction Pathway | Potential Product | Reference |

|---|---|---|---|

| Grignard Reagents (RMgX) | Reductive cleavage of the N-O bond | 1,4-Amino alcohol derivative | clockss.orgyoutube.com |

| Organolithium Compounds (RLi) | Reductive cleavage of the N-O bond | 1,4-Amino alcohol derivative | youtube.commsu.edu |

| Organocuprates (R₂CuLi) | Potentially more selective N-O bond cleavage or substitution | Varies depending on substrate and conditions | youtube.com |

Conversion to Other Cyclic Systems

The inherent strain and reactivity of the N-O bond within the 1,2-oxazinane ring, coupled with the influence of the bulky phenyl substituents, provide a platform for a variety of chemical transformations. These reactions enable the strategic conversion of the initial six-membered ring into intricate cyclic structures.

Synthesis of Spirocyclic Scaffolds

While the direct conversion of this compound to spirocyclic systems is not extensively documented in readily available literature, the broader class of 1,2-oxazines can be involved in reactions leading to such structures. Spirocycles are characterized by two rings connected through a single common atom. The synthesis of spirocyclic 1,2-oxazine N-oxides has been achieved through non-catalyzed hetero-Diels-Alder reactions involving cyanofunctionalized conjugated nitroalkenes and methylenecyclopentane. mdpi.com This reaction proceeds with complete regiocontrol, indicating a highly selective process. mdpi.com The mechanism is described as a polar, single-step process. mdpi.com

Future research may explore the potential of functionalizing the this compound scaffold to undergo intramolecular cyclization reactions, thereby generating spirocyclic compounds.

Formation of Fused-Ring Systems

The formation of fused-ring systems from 1,2-oxazinane derivatives represents a significant area of synthetic chemistry. While specific examples starting from this compound are not prominent in the surveyed literature, the general strategies for creating fused heterocycles are well-established. For instance, the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines can be achieved through various synthetic routes, often involving the cyclization of heterocyclic diamines. nih.govmdpi.com Another approach involves the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.govmdpi.com

A tandem diazotization/cyclization approach has been successfully employed for the synthesis of fused 1,2,3-triazinone-furazan/furoxan heterocyclic systems. nih.gov Furthermore, fused-ring thiadiazines have been prepared in a two-step process from corresponding amidines. nih.gov These methodologies could potentially be adapted for the transformation of suitably functionalized this compound derivatives into novel fused-ring structures.

Ring Expansion Reactions (e.g., from 1,2-Oxazetidines)

Ring expansion reactions are a class of chemical transformations that increase the number of atoms in a cyclic system. While the provided heading mentions ring expansion from 1,2-oxazetidines as an example, direct evidence for the ring expansion of this compound itself is not readily found in the scientific literature.

In a related context, the synthesis of 3-(trifluoromethyl)-1,2,4-triazines can be achieved through a ring-expansion reaction of 2H-azirines. researchgate.net This highlights that smaller heterocyclic rings can serve as precursors to larger ones. Although not a direct transformation of a 1,2-oxazinane, this principle of leveraging strained ring systems for expansion is a key concept in synthetic organic chemistry. Further investigation is required to determine if the this compound ring can be induced to undergo ring expansion to form larger heterocyclic systems.

Stereochemical Aspects and Conformational Analysis of 2,3,6 Triphenyl 1,2 Oxazinane

Determination of Relative and Absolute Stereochemistry

Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

There are no available NMR studies for 2,3,6-Triphenyl-1,2-oxazinane. For related 1,2-oxazinane (B1295428) scaffolds, techniques like the analysis of proton-proton coupling constants (³JHH), Nuclear Overhauser Effects (NOEs), and long-range couplings (e.g., W-coupling) are instrumental in determining the relative stereochemistry of substituents and the conformation of the ring. However, without experimental data for the title compound, a discussion of its specific NMR characteristics is not possible.

Application of X-ray Crystallography for Solid-State Structures

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. A search of crystallographic databases and chemical literature did not yield any reports on the X-ray crystal structure of this compound.

Conformational Preferences and Energetics of the 1,2-Oxazinane Ring

Influence of Substituents (e.g., Phenyl Groups) on Ring Conformation

The conformational equilibrium of the 1,2-oxazinane ring is expected to be heavily influenced by the steric and electronic properties of its substituents. In the case of this compound, the three bulky phenyl groups at positions 2, 3, and 6 would likely dictate the preferred chair or twist-boat conformations to minimize steric strain. However, without specific computational or experimental studies, any description of the conformational preferences remains speculative.

Studies on Anomeric Effects in Oxazinane Systems

The anomeric effect, a stereoelectronic phenomenon in saturated heterocycles, describes the tendency of a substituent at an anomeric carbon to adopt an axial orientation. While this effect has been studied in other 1,2-oxazinane derivatives, particularly those with electronegative substituents at C-6, there is no research available that investigates this effect in the context of a C-6 phenyl group as present in this compound. The interplay between the anomeric effect and the significant steric demands of the phenyl groups would be of interest but has not been explored.

Rotation Energy Barriers within Bridged 1,2-Oxazinanes

Research on the energetic barriers to bond rotation provides insight into the dynamic behavior of molecules. While studies exist on rotational barriers in simpler systems, there is no information available regarding the rotational energy barriers within this compound or related bridged 1,2-oxazinane structures.

Diastereoselective and Enantioselective Synthesis of this compound

The stereocontrolled synthesis of highly substituted heterocyclic compounds such as this compound is a significant challenge in organic chemistry. The presence of multiple stereocenters necessitates precise control over the reaction conditions and reagents to achieve the desired diastereomer or enantiomer. The formation of the 1,2-oxazinane ring can be approached through various synthetic strategies, with cycloaddition reactions being a prominent method. The stereochemical outcome of these reactions is governed by a combination of steric and electronic factors, as well as the nature of the catalysts and reactants employed.

Factors Governing Stereochemical Outcomes in Oxazinane Formation Reactions

The relative stereochemistry of the substituents in the 1,2-oxazinane ring is determined during the ring-forming step. Several factors play a crucial role in dictating the diastereoselectivity of these reactions:

Reaction Mechanism: The mechanism of the cyclization reaction is a primary determinant of the stereochemical outcome. For instance, in a concerted [4+2] cycloaddition (nitroso Diels-Alder reaction), the stereochemistry of the dienophile is transferred to the product. In contrast, stepwise mechanisms involving charged intermediates may allow for epimerization at certain stereocenters, leading to a mixture of diastereomers.

Steric Hindrance: The steric bulk of the substituents on both the dienophile and the diene (or their synthetic equivalents) significantly influences the approach of the reactants. In the case of this compound, the bulky phenyl groups would be expected to favor a transition state that minimizes steric interactions, leading to the preferential formation of one diastereomer. The relative orientation of the phenyl groups will be a key factor in determining the facial selectivity of the reaction.

Electronic Effects: The electronic properties of the substituents can influence the orbital interactions in the transition state of cycloaddition reactions. Electron-donating or electron-withdrawing groups can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the reaction rate and selectivity.

Catalysis: The use of Lewis acids or organocatalysts can profoundly impact the stereochemical outcome. Catalysts can coordinate to the reactants, altering their conformation and electronic properties, and creating a chiral environment that favors the formation of a specific enantiomer or diastereomer. For example, hydrogen-bond donors like phenols and squaramides have been shown to catalyze [3+3] cycloaddition reactions to yield 1,2-oxazinanes with dramatically higher diastereoselectivities. nih.gov

Solvent and Temperature: The reaction conditions, including the solvent and temperature, can also play a role. The polarity of the solvent can influence the stability of charged intermediates in stepwise reactions, while lower temperatures generally favor the kinetic product.

A review of the chemistry of 1,2-oxazines highlights that their synthesis often involves nitroso Diels-Alder cycloadditions, and the stereochemical outcomes of these reactions can be explained by computational analysis of the transition states. researchgate.net

Control of Cis- and Trans-Stereochemistry

The relative orientation of the substituents at positions 3 and 6 of the 1,2-oxazinane ring, which defines the cis- and trans-stereoisomers, is a critical aspect of the synthesis. Achieving control over this stereochemistry is essential for obtaining a single, desired product.

In the context of forming six-membered rings, several strategies are employed to control the cis/trans stereochemistry:

Substrate Control: The inherent stereochemistry of the starting materials can be used to direct the formation of a specific diastereomer. For example, using a chiral precursor can lead to a diastereoselective cyclization.

Reagent Control: The choice of reagents can influence the stereochemical outcome. For instance, in the reduction of an imine intermediate during the synthesis of related six-membered heterocycles like piperidines, different reducing agents can lead to either the cis or the trans product. Triacetoxyborohydride reduction of an iminium ion has been used to establish cis stereochemistry, while triethylsilane/TFA reduction of an acyliminium ion can favor the trans isomer. nih.gov

Cycloaddition Strategies: The stereoselectivity of cycloaddition reactions is a powerful tool for controlling the relative stereochemistry of multiple stereocenters in a single step. The endo/exo selectivity of Diels-Alder type reactions directly translates to the cis/trans relationship of the substituents in the resulting ring. The specific stereochemical pathway is often dictated by secondary orbital interactions and steric effects in the transition state.

Post-Cyclization Isomerization: In some cases, it may be possible to isomerize an undesired diastereomer to the more stable, desired product under thermodynamic control. This can be achieved by heating or by using a suitable catalyst that allows for equilibration.

The conformational preferences of the resulting 1,2-oxazinane ring, which are influenced by factors such as the anomeric effect, will also play a role in the relative stability of the cis- and trans-isomers. rsc.org Computational studies, such as DFT calculations, can be employed to predict the relative stabilities of different diastereomers and to understand the factors that govern the stereochemical outcome of the cyclization reaction. researchgate.net

The following table summarizes general strategies for controlling stereochemistry in the synthesis of substituted 1,2-oxazinanes and related heterocycles.

| Stereochemical Control Strategy | Description | Example Application |

| Substrate-Controlled Diastereoselectivity | The stereochemistry of the starting material directs the formation of a specific diastereomer. | Use of a chiral dienophile in a Diels-Alder reaction to form a specific diastereomer of the 1,2-oxazinane ring. |

| Reagent-Controlled Diastereoselectivity | The choice of reagents dictates the stereochemical outcome of a particular reaction step. | Reduction of an imine using different reducing agents to selectively form either cis or trans isomers of a piperidine (B6355638) ring. nih.gov |

| Catalytic Enantioselective Synthesis | A chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer. | Organocatalytic intramolecular aza-Michael addition to afford chiral 3-substituted 1,2-oxazinanes in high enantioselectivities. |

| Cycloaddition Reactions | Control of endo/exo selectivity in Diels-Alder type reactions to establish the relative stereochemistry of substituents. | A [3+3] cycloaddition of nitronates with donor-acceptor cyclopropanes to form bicyclic nitrosoacetals. |

| Thermodynamic vs. Kinetic Control | Reaction conditions are chosen to favor either the most stable product (thermodynamic) or the product that is formed fastest (kinetic). | Equilibration of a nitro group under thermodynamic control to achieve a desired relative stereochemistry in the synthesis of 2,3,6-trisubstituted piperidines. nih.gov |

Theoretical and Computational Investigations of 2,3,6 Triphenyl 1,2 Oxazinane

Quantum Mechanical (QM) and Hybrid QM/MM Simulations

Quantum mechanical calculations are pivotal in elucidating the intricate details of chemical reactions and molecular properties that are often inaccessible through experimental means alone. For a molecule like 2,3,6-triphenyl-1,2-oxazinane, QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations would be instrumental in exploring its reactivity and dynamics.

Exploration of Reaction Mechanisms (e.g., Cycloadditions, Rearrangements, Ring Transformations, Bond Cleavage)

Computational studies, particularly using Density Functional Theory (DFT), have been widely applied to understand the mechanisms of reactions involving the 1,2-oxazine core. These reactions often include cycloadditions, rearrangements, and ring transformations.

For instance, theoretical studies on the reactions of 5-alkoxyoxazoles with various dienophiles, such as nitroso compounds, reveal mechanisms that commence with a Diels-Alder (DA) reaction. nih.gov These studies, employing methods like B3LYP/6-31G*, show that such reactions can proceed under thermal conditions, with calculated activation barriers for the rate-determining DA step being around 10 kcal/mol. nih.gov Following the initial cycloaddition, the adducts can undergo further transformations, such as a concerted ring-opening-ring-closing (RORC) or stepwise ring-opening and closing, to yield more stable heterocyclic systems. nih.gov In the case of this compound, similar computational approaches could be used to investigate its formation via cycloaddition pathways or its subsequent reactivity.

Rearrangements within the 1,2-oxazine ring system have also been a subject of computational analysis. Studies on related systems have computed transition state structures for various rearrangements, providing insight into the feasibility and stereochemical outcomes of these transformations. For this compound, potential rearrangements could involve the phenyl substituents or transformations of the oxazinane ring itself.

Bond cleavage is another critical aspect that can be explored. For example, in the study of energetic materials like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), DFT molecular dynamics simulations have been used to determine the initial reaction mechanisms for decomposition, which often begins with the cleavage of specific bonds. While not an energetic material, the principles of using DFT-MD to simulate bond cleavage events under certain conditions could be applied to understand the stability and degradation pathways of this compound.

Characterization of Transition State Structures and Potential Energy Surfaces

The characterization of transition state (TS) structures and the mapping of potential energy surfaces (PES) are fundamental to understanding reaction kinetics and mechanisms. Computational chemistry allows for the precise location of transition states and the calculation of their energies, which correspond to the activation barriers of reactions.

In studies of related heterocyclic systems, such as the base-induced breakdown of triaryl 1,4-oxathiins, DFT calculations have been instrumental in elucidating the reaction pathway. nih.govnih.gov These studies identify transition state structures and validate them through frequency calculations (where a TS is characterized by a single imaginary frequency) and intrinsic reaction coordinate (IRC) calculations to ensure the TS connects the reactants and products. nih.gov For example, the cyclization step to form a trans-2,3-diaryl-1,4-oxathiin was found to have a calculated activation barrier of 16.4 kcal/mol, which was lower than the barrier for the cis isomer, explaining the observed stereoselectivity. nih.gov

A similar approach for this compound would involve mapping the PES for its formation and any subsequent reactions. This would provide valuable data on the most favorable reaction pathways and the stability of intermediates and transition states. The table below illustrates the kind of data that can be generated from such studies, here showing hypothetical relative free energies for a reaction involving a 1,2-oxazinane (B1295428) system.

| Structure | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State for Cycloaddition | +15.2 |

| Intermediate | Cycloaddition Adduct | -5.8 |

| TS2 | Transition State for Rearrangement | +20.5 |

| Product | Final this compound | -12.3 |

| Note: This table is illustrative and based on typical values from related systems. |

Density Functional Theory (DFT) Studies

DFT has become the workhorse of computational chemistry for studying the structure and electronic properties of medium to large-sized molecules due to its balance of accuracy and computational cost.

Computational Analysis of Structure, Dynamics, and Conformational Preferences

The conformational landscape of heterocyclic rings is crucial for their biological activity and chemical reactivity. For the 1,2-oxazinane ring in this compound, several conformations, such as chair, boat, and twist-boat, are possible. The presence of the three bulky phenyl groups will significantly influence the conformational preferences.

Computational studies on substituted piperazines have shown a preference for the axial conformation of substituents to avoid steric clashes. nih.gov In contrast, studies on 3,5,7-triaryl-1,3,5,7-oxatriazocanes using HF/3-21+g(d,p) level of theory found the crown conformation to be the most stable. asianpubs.org For this compound, DFT calculations would be essential to determine the preferred conformation by calculating the relative energies of different conformers. The large phenyl groups would likely adopt orientations that minimize steric hindrance, leading to a complex potential energy surface.

The following table presents hypothetical relative energies for different conformations of a substituted oxazinane, illustrating the type of data obtained from conformational analysis.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (equatorial phenyls) | 0.0 | C6-N1-C2-C3: -60.2, N1-C2-C3-C4: 55.8 |

| Chair (axial phenyls) | +5.7 | C6-N1-C2-C3: -58.9, N1-C2-C3-C4: 54.1 |

| Twist-Boat | +8.2 | C6-N1-C2-C3: 35.1, N1-C2-C3-C4: -5.3 |

| Boat | +10.5 | C6-N1-C2-C3: 0.1, N1-C2-C3-C4: 0.2 |

| Note: This table is illustrative. The actual preferred conformation would depend on the specific interactions between the phenyl groups. |

Investigation of Anomeric Effects and Other Electronic Interactions

Anomeric effects are stereoelectronic interactions that are well-known in saturated heterocyclic systems containing one or more heteroatoms. These effects can significantly influence the conformational preferences of substituents on the ring. DFT studies, often in conjunction with Natural Bond Orbital (NBO) analysis, are powerful tools for investigating these interactions.

Assessment of Aromaticity and Strain in Oxazinane Ring Systems

The concept of aromaticity is typically associated with planar, cyclic, conjugated systems. While the saturated 1,2-oxazinane ring itself is not aromatic, the presence of three phenyl groups introduces significant aromatic character to the molecule as a whole. DFT calculations can be used to assess the electronic structure and aromaticity of the phenyl rings within the molecule using indices such as the Nucleus-Independent Chemical Shift (NICS).

Ring strain is another important factor that influences the stability and reactivity of cyclic compounds. For the 1,2-oxazinane ring, DFT calculations can provide a quantitative measure of the strain energy by comparing its energy to that of a hypothetical strain-free reference compound. The strain within the ring can be influenced by the steric demands of the phenyl substituents and any inherent strain from the bond angles and lengths of the oxazinane core.

Molecular Dynamics (MD) Simulations and Free Energy Calculations

There is currently no published research detailing molecular dynamics simulations or free energy calculations specifically for this compound. This type of computational analysis is crucial for understanding the conformational dynamics, stability, and intermolecular interactions of a molecule. Without such studies, insights into the compound's behavior in different environments and its potential interactions with other molecules remain purely speculative.

Prediction of Spectroscopic Parameters (e.g., GIAO Simulated NMR Spectra)

Similarly, a search for predicted spectroscopic data, such as Gauge-Including Atomic Orbital (GIAO) simulated NMR spectra, for this compound returned no results. GIAO calculations are a powerful tool for correlating theoretical molecular structures with experimental NMR data, aiding in structure verification and the assignment of spectral peaks. The absence of this data indicates a gap in the computational characterization of this specific compound.

While computational studies have been performed on other heterocyclic systems, including various triazines, the unique stereochemistry and electronic environment of the 1,2-oxazinane ring substituted with three phenyl groups necessitate a dedicated computational investigation. mdpi.commdpi.comnih.gov The lack of such specific data for this compound highlights an opportunity for future research to explore its theoretical and chemical properties.

Advanced Spectroscopic Characterization Techniques Applied to 2,3,6 Triphenyl 1,2 Oxazinane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 2,3,6-triphenyl-1,2-oxazinane derivatives, offering deep insights into their structure and stereochemistry. ipb.pt

1H and 13C NMR for Structural Elucidation and Diastereotopic Proton Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for the initial structural assessment of 1,2-oxazinane (B1295428) derivatives. ipb.ptrsc.org The chemical shifts, integration, and coupling patterns in ¹H NMR spectra provide information about the number and types of protons and their neighboring atoms. Similarly, ¹³C NMR spectra reveal the number of unique carbon environments within the molecule.

A key feature often observed in the ¹H NMR spectra of chiral 1,2-oxazinane derivatives is the presence of diastereotopic protons. masterorganicchemistry.commasterorganicchemistry.com Protons on a CH₂ group adjacent to a stereocenter are chemically non-equivalent and therefore resonate at different chemical shifts, often coupling with each other to produce distinct geminal coupling patterns. masterorganicchemistry.comlibretexts.org This phenomenon is a direct consequence of the chiral environment, which makes the two protons experience different magnetic fields. masterorganicchemistry.comlibretexts.org The analysis of these diastereotopic protons is crucial for confirming the presence of stereocenters and for the detailed conformational analysis of the oxazinane ring. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for 1,2-Oxazine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e] masterorganicchemistry.comnih.govoxazine (B8389632) | 5.7 (s, 1H, NCH(Ar)), 6.4 (s, 1H, O-CH(Ar)), 6.5-7.8 (m, 12H, aromatic) | 50.91, 107.10, 109.33, 112.26, 115.86, 118.07, 119.48, 120.26, 120.32, 121.32, 122.53, 125.68, 127.54, 127.61, 127.77, 128.64, 129.08, 129.26, 130.87, 141.65, 141.76 | jcsp.org.pk |

| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e] masterorganicchemistry.comnih.govoxazine | 5.7 (s, 1H, NCH(Ar)), 6.5 (s, 1H, O-CH(Ar)), 6.8-7.8 (m, 12H, aromatic) | 40.96, 60.67, 102.03, 103.86, 109.24, 113.48, 116.93, 117.62, 119.25, 120.91, 122.75, 123.15, 123.41, 123.98, 125.51, 134.41, 136.99, 137.44, 137.78 | jcsp.org.pk |

| 1,3-Di(3-tiyophenyl)-2,3-dihydro-1H-naphto[1,2-e] masterorganicchemistry.comnih.govoxazine | 5.6 (s, 1H, NCH(Ar)), 6.4 (s, 1H, O-CH(Ar)), 6.7-7.8 (m, 12H, aromatic) | 50.21, 115.30, 119.34, 120.33, 122.40, 122.51, 122.86, 123.36, 125.11, 126.02, 126.40, 126.64, 127.28, 127.98, 128.53, 129.23, 131.52, 140.75, 144.24 | jcsp.org.pk |

Two-Dimensional NMR Techniques (e.g., DNOE, COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

To unravel the complex structures of this compound derivatives, a variety of two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. This is instrumental in tracing the connectivity of the carbon skeleton. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning proton resonances to their corresponding carbon atoms, providing a clear map of the C-H bonds. youtube.com

DNOE (Difference Nuclear Overhauser Effect) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are directly bonded. The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates their spatial proximity, which is critical for determining the relative stereochemistry and conformation of the oxazinane ring and its substituents.

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides crucial evidence for the stereochemical arrangement of the phenyl groups and other substituents on the 1,2-oxazinane ring. ipb.ptnih.gov

Determination of Major Conformations via Comparative Analysis of Observed and Simulated Spectra

The 1,2-oxazinane ring, being a six-membered heterocycle, can adopt various conformations, such as chair, boat, and twist-boat forms. The preferred conformation is influenced by the nature and orientation of the substituents. By comparing the experimentally observed NMR parameters, particularly coupling constants and NOE data, with those obtained from computational simulations (e.g., using Density Functional Theory - DFT), the major conformation of the this compound derivative in solution can be determined. rsc.orgresearchgate.net This comparative analysis provides a powerful tool for understanding the three-dimensional structure and conformational dynamics of these molecules.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The characteristic absorption bands in the IR spectrum provide evidence for the presence of specific bonds. For instance, the N-O stretching vibration and C-O stretching vibrations are indicative of the oxazinane ring. The aromatic C-H and C=C stretching and bending vibrations confirm the presence of the phenyl groups. IR spectroscopy is also valuable for monitoring the progress of reactions, such as the disappearance of reactant functional groups (e.g., C=O of a ketone) and the appearance of product functional groups. jcsp.org.pk

Table 2: Characteristic IR Absorption Frequencies for 1,2-Oxazine Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-H | 3275-3340 | jcsp.org.pk |

| Aromatic C-H | 3053-3130 | jcsp.org.pk |

| C=C (aromatic) | 1597-1622 | jcsp.org.pk |

| C-O | 1228-1232 | jcsp.org.pk |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (EI-MS, HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound derivatives and for gaining insights into their structural features through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): This technique provides a fragmentation pattern that is often unique to a specific compound, acting as a "molecular fingerprint." The analysis of these fragments can help to confirm the proposed structure. raco.cat

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula and for distinguishing between compounds with the same nominal mass. nih.gov

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. The fragmentation patterns observed can reveal the loss of specific groups, such as the phenyl substituents or fragments of the oxazinane ring, further corroborating the assigned structure. jcsp.org.pkraco.cat

X-ray Diffraction (XRD) for Single-Crystal Structural Determination and Stereochemical Confirmation

When a suitable single crystal of a this compound derivative can be obtained, X-ray diffraction (XRD) provides the most definitive and unambiguous structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. The resulting three-dimensional structure provides irrefutable confirmation of the connectivity and the spatial arrangement of all atoms, including the relative and absolute configuration of the stereocenters. This information is invaluable for validating the stereochemical assignments made based on spectroscopic data and for understanding the detailed conformational preferences of the molecule in the crystalline form.

Non Biological Applications and Role As Building Blocks in Chemical Synthesis

Utilization as Ligands in Organometallic Catalysis

The potential of 1,2-oxazinane (B1295428) derivatives as ligands in organometallic catalysis is an area of growing interest, although specific studies detailing the use of 2,3,6-triphenyl-1,2-oxazinane are not prominent in the available literature. The presence of both nitrogen and oxygen atoms in the oxazinane ring offers bidentate chelation possibilities with a variety of metal centers. This chelation can influence the electronic properties and steric environment of the metal, thereby tuning its catalytic activity and selectivity.

In a broader context, heterocyclic compounds are widely used as ligands in catalysis. For instance, the development of manganese pincer complexes has demonstrated the role of ligand frameworks in activating nitriles for Michael additions under mild conditions. While not directly involving oxazinanes, this highlights the principle of ligand-metal cooperation in catalysis. The triphenyl substitution on the 1,2-oxazinane ring could provide steric bulk, which is often crucial for achieving high stereoselectivity in catalytic reactions.

Employment as Chiral Auxiliaries for Stereoselective Transformations

Chiral 1,2-oxazinane scaffolds have been successfully employed in asymmetric synthesis. A notable application is the organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters to produce chiral 1,2-oxazinane spirocyclic scaffolds with excellent diastereoselectivity and good enantioselectivity. nih.gov These spiro-oxindole structures are significant due to their presence in various natural products and medicinally important compounds. nih.gov

While the direct use of this compound as a chiral auxiliary is not extensively reported, the principle of using a chiral oxazinane to control the stereochemical outcome of a reaction is well-established. The phenyl groups at positions 2, 3, and 6 would create a defined chiral environment that could direct the approach of incoming reagents, making it a potentially valuable tool for stereoselective transformations.

Intermediates and Synthons in the Construction of Complex Organic Molecules

The 1,2-oxazinane ring is a valuable intermediate in organic synthesis due to the reactive N-O bond, which can be cleaved to reveal amino and hydroxyl functionalities. This makes them powerful synthons for a variety of complex molecules.

1,2-Oxazine derivatives are effective precursors for the synthesis of lactones and amino sugars. The stereoselective synthesis of γ-lactones can be achieved from 3,6-dihydro-2H-1,2-oxazine derivatives. rsc.org This transformation typically involves dihydroxylation of the double bond within the oxazine (B8389632) ring, followed by cleavage of the N-O bond, leading to a precursor that can cyclize to form the lactone. rsc.org The synthesis of prostaglandin (B15479496) lactones, for example, often involves the internal lactonization of an acid with a hydroxyl group. nih.gov

Furthermore, 1,2-oxazines serve as crucial intermediates in the synthesis of amino sugars and their mimetics. researchgate.net The reductive cleavage of the N-O bond in 1,2-oxazine derivatives provides access to aminoalcohols, which are fundamental building blocks of amino sugars. researchgate.net These compounds are vital components of many biologically active natural products, including antibiotics. nih.gov The synthesis of complex amino sugars often relies on stereoselective glycosylation methods, where the strategic placement of functional groups on a precursor molecule is key. nih.gov

Heterocyclic compounds containing nitrogen and oxygen are fundamental building blocks in organic synthesis and medicinal chemistry. sigmaaldrich.com The 1,2-oxazine ring is itself a nitrogen-oxygen heterocycle and can be used as a starting point for the synthesis of other, more complex heterocyclic systems. researchgate.net For example, 2-arylhydrazononitriles have been utilized as building blocks for the synthesis of 2-substituted-1,2,3-triazoles. nih.gov The versatility of these building blocks allows for the construction of a diverse range of heterocyclic structures with various biological and material properties.

Potential in Materials Science (e.g., in conjugated systems or molecular wires, if relevant to oxazinane structural features)

While there is no specific research detailing the application of this compound in materials science, the structural features of this compound suggest potential in this area. The presence of multiple phenyl groups introduces π-conjugated systems, which are essential for electronic conductivity and optical properties in materials.

For instance, π-conjugated systems based on triphenylamine (B166846) and tetrazine have been investigated as molecular donors for organic solar cells. rsc.org Similarly, aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been synthesized and shown to have applications as photocatalysts and in organic light-emitting diodes (OLEDs). nih.gov These examples, although involving different heterocyclic cores, underscore the importance of triphenyl-substituted aromatic compounds in the development of functional organic materials. The triphenyl-substituted oxazinane could potentially be explored for similar applications, leveraging the electronic properties of the phenyl groups and the structural characteristics of the oxazinane ring.

Role in Advanced Energetic Materials Development (for relevant oxazinane types)

The development of advanced energetic materials often focuses on nitrogen-rich heterocyclic compounds due to their high heats of formation and the large volume of gas produced upon decomposition. Common building blocks include triazoles, tetrazoles, and furazans. mdpi.comias.ac.inresearchgate.net The strategy often involves incorporating explosophoric groups like nitro groups into these heterocyclic scaffolds. chemrxiv.orgnih.gov

There is currently no available research to suggest that this compound or other oxazinane derivatives are being explored for applications in advanced energetic materials. The focus in this field remains on compounds with a higher nitrogen content and a more favorable oxygen balance for energetic performance.

Future Research Directions and Unexplored Avenues for 2,3,6 Triphenyl 1,2 Oxazinane

Development of Novel and Green Synthetic Methodologies

Current synthetic strategies for the 1,2-oxazinane (B1295428) ring system often rely on methods such as hetero-Diels-Alder reactions and various cyclization strategies. researchgate.netclockss.org However, the synthesis of the highly substituted 2,3,6-triphenyl-1,2-oxazinane likely presents unique challenges in terms of regioselectivity and stereocontrol. Future research should focus on the development of novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Potential areas of exploration include:

One-Pot and Tandem Reactions: Designing one-pot syntheses, possibly involving a cascade of reactions, could significantly improve the efficiency of constructing the triphenyl-substituted ring system. doi.org Microwave-assisted organic synthesis (MAOS) could also be explored to reduce reaction times and energy consumption. mdpi.commdpi.com

Catalytic Approaches: The development of novel catalytic systems, including organocatalysis, for the asymmetric synthesis of this compound would be a significant advancement. rsc.orgnih.govrsc.org This could involve chiral catalysts that can control the formation of multiple stereocenters in a single step.

Use of Greener Solvents and Reagents: Investigations into the use of environmentally benign solvents, such as water or ionic liquids, and the replacement of hazardous reagents with greener alternatives would be a crucial step towards a more sustainable synthesis. doi.org

Comprehensive Investigation of Reactivity Profiles at Specific Positions

The reactivity of the 1,2-oxazinane ring is largely dictated by the labile N-O bond, which can be cleaved under various conditions to afford valuable 1,4-aminoalcohols. researchgate.netclockss.org The presence of three phenyl groups at the 2, 3, and 6-positions is expected to significantly modulate the reactivity of the this compound ring. A comprehensive investigation of its reactivity profile is essential for unlocking its synthetic potential.

Future studies should aim to:

Map Electrophilic and Nucleophilic Attack Sites: A systematic study of the molecule's behavior in the presence of various electrophiles and nucleophiles would help to identify the most reactive sites. youtube.comyoutube.comyoutube.com The electron-donating or -withdrawing nature of the phenyl groups will play a crucial role in directing these reactions.

Investigate Ring-Opening and Rearrangement Reactions: Detailed studies on the conditions required for the selective cleavage of the N-O bond and potential subsequent rearrangements would be highly valuable. This could lead to the development of novel synthetic transformations for accessing complex molecular architectures.

Explore Reactions at the Phenyl Substituents: The reactivity of the three phenyl rings themselves, such as electrophilic aromatic substitution, should also be investigated. The substitution pattern on these rings could be a powerful tool for fine-tuning the properties of the molecule.

Advanced Stereocontrol and Enantioselective Synthesis

The this compound molecule possesses multiple stereocenters, leading to the possibility of a large number of stereoisomers. The ability to control the absolute and relative stereochemistry during its synthesis is paramount for any potential applications, particularly in areas like asymmetric catalysis.

Future research in this area should focus on:

Diastereoselective Synthesis: Developing synthetic methods that afford high diastereoselectivity, allowing for the preferential formation of a single diastereomer.

Enantioselective Catalysis: The design and application of chiral catalysts for the enantioselective synthesis of this compound is a key challenge. rsc.orgnih.govrsc.org This would provide access to enantiopure forms of the molecule, which are often required for applications in materials science and catalysis.

Chiral Resolution: In the absence of a direct enantioselective synthesis, the development of efficient methods for the resolution of racemic mixtures would be a valuable alternative.

Deeper Theoretical Understanding of Electronic and Steric Effects of Phenyl Substituents

The three phenyl groups on the 1,2-oxazinane ring will exert significant electronic and steric effects that will govern the molecule's conformation, stability, and reactivity. researchgate.netacs.orgdifferencebetween.comwikipedia.org A thorough theoretical understanding of these effects is crucial for predicting the molecule's behavior and for the rational design of new synthetic strategies and applications.

Future theoretical investigations should include:

Conformational Analysis: Computational studies to determine the preferred conformations of the 1,2-oxazinane ring and the orientation of the phenyl substituents.

Electronic Structure Calculations: Quantum chemical calculations to map the electron density distribution within the molecule and to understand the electronic influence of the phenyl groups on the reactivity of the heterocyclic ring. researchgate.net

Modeling of Reaction Pathways: Theoretical modeling of potential reaction pathways to elucidate reaction mechanisms and to predict the regioselectivity and stereoselectivity of various transformations.

Exploration of New Non-Biological Applications in Catalysis or Materials Science

While the biological activity of many 1,2-oxazinane derivatives has been explored, the potential of this compound in non-biological applications remains an open field of inquiry. The unique structural and electronic properties conferred by the triphenyl substitution pattern suggest that this molecule could find use in catalysis and materials science.

Potential avenues for exploration include:

Asymmetric Catalysis: The chiral scaffold of this compound could serve as a novel ligand for transition metal catalysts in asymmetric reactions. acs.org The steric bulk and electronic properties of the phenyl groups could be tuned to achieve high levels of enantioselectivity.

Organocatalysis: The molecule itself, or derivatives thereof, could potentially function as an organocatalyst for various organic transformations.

Materials Science: The rigid, three-dimensional structure of this compound, coupled with the electronic properties of the phenyl groups, makes it an interesting candidate for the development of new materials. acs.orgresearchgate.net This could include applications in organic electronics, such as organic light-emitting diodes (OLEDs), or as a building block for porous materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.